molecular formula C10H16N2 B1203765 2,3,5,6-Tetramethyl-1,4-phenylenediamine CAS No. 3102-87-2

2,3,5,6-Tetramethyl-1,4-phenylenediamine

Cat. No.: B1203765
CAS No.: 3102-87-2
M. Wt: 164.25 g/mol
InChI Key: WCZNKVPCIFMXEQ-UHFFFAOYSA-N
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Description

2,3,5,6-Tetramethyl-1,4-phenylenediamine is an organic compound with the molecular formula C10H16N2. It is a derivative of phenylenediamine, characterized by the presence of four methyl groups attached to the benzene ring. This compound is known for its strong reducing properties and is commonly used in various industrial and scientific applications .

Mechanism of Action

Target of Action

2,3,5,6-Tetramethyl-1,4-phenylenediamine, also known as 2,3,5,6-tetramethylbenzene-1,4-diamine, is primarily used as a monomer in the preparation of polyimide coatings for electronic applications . Its primary targets are the polyimide coatings that require passivation, dielectric properties for multichip modules, and stress relief layers in sensor applications .

Mode of Action

The compound interacts with its targets by integrating into the polyimide coatings. As a monomer, it contributes to the formation of the polymer chain during the polymerization process. This results in a coating that provides passivation, dielectric properties, and stress relief .

Biochemical Pathways

The compound is involved in the polymerization pathway where it forms polyimide coatings. The resulting coatings then play a crucial role in electronic applications, providing passivation, dielectric properties, and stress relief .

Result of Action

The result of the action of this compound is the formation of polyimide coatings. These coatings are used in electronic applications for IC passivation, as a dielectric for multichip modules, and as a stress relief layer in sensor applications .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants in the polymerization process. Proper storage conditions are also important to maintain the stability and efficacy of the compound. It should be stored under inert gas at 2–8 °C .

Biochemical Analysis

Biochemical Properties

2,3,5,6-Tetramethyl-1,4-phenylenediamine plays a significant role in biochemical reactions, particularly as a reducing agent. It interacts with enzymes such as cytochrome c oxidase, where it acts as an electron donor. This interaction is crucial in the electron transport chain, facilitating the reduction of cytochrome c . Additionally, this compound can interact with other proteins and biomolecules, influencing their redox states and activity.

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways by modulating the redox state of key signaling molecules. This compound can affect gene expression by altering the activity of transcription factors that are sensitive to redox changes. Furthermore, this compound impacts cellular metabolism by participating in redox reactions that are essential for energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an electron donor, reducing cytochrome c and other redox-active proteins. This reduction process is essential for the continuation of the electron transport chain, ultimately leading to ATP production. Additionally, this compound can inhibit or activate enzymes depending on the redox state of the cellular environment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert gas conditions but is sensitive to light and air, which can lead to degradation . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in redox balance and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular respiration and energy production. At high doses, it may cause toxic effects, including oxidative stress and damage to cellular components . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to redox reactions. It interacts with enzymes such as cytochrome c oxidase, facilitating electron transfer and contributing to the maintenance of the cellular redox state. This compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. The compound’s distribution is essential for its role in redox reactions and its overall biochemical activity .

Subcellular Localization

The subcellular localization of this compound is critical for its function. It is primarily localized in the mitochondria, where it participates in the electron transport chain. Targeting signals and post-translational modifications may direct the compound to specific compartments, ensuring its proper function in cellular metabolism and redox regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,5,6-Tetramethyl-1,4-phenylenediamine can be synthesized through the nitration of 2,3,5,6-tetramethylbenzene followed by reduction.

Industrial Production Methods

In industrial settings, the compound is typically produced through a similar nitration-reduction process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of suitable catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetramethyl-1,4-phenylenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,5,6-Tetramethyl-1,4-phenylenediamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

2,3,5,6-Tetramethyl-1,4-phenylenediamine is unique due to the presence of four methyl groups, which enhance its reducing properties and stability. Similar compounds include:

Properties

IUPAC Name

2,3,5,6-tetramethylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-5-6(2)10(12)8(4)7(3)9(5)11/h11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZNKVPCIFMXEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1N)C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10953139
Record name 2,3,5,6-Tetramethylbenzene-1,4-diamine
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Molecular Weight

164.25 g/mol
Source PubChem
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CAS No.

3102-87-2, 76411-92-2
Record name 2,3,5,6-Tetramethyl-1,4-phenylenediamine
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Record name Diaminodurene
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Record name Tetramethyl-p-phenylenediamine
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Record name 3102-87-2
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Record name 2,3,5,6-Tetramethylbenzene-1,4-diamine
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Record name 2,3,5,6-tetramethyl-p-phenylenediamine
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Record name 1,4-DIAMINO-2,3,5,6-TETRAMETHYLBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,3,5,6-tetramethyl-1,4-phenylenediamine?

A1: The molecular formula of this compound is C10H16N2. Its molecular weight is 164.25 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Various spectroscopic techniques are employed to characterize TMPD. These include: * NMR Spectroscopy: 1H NMR, 13C NMR, and 29Si NMR are used to confirm the chemical structure and determine component ratios in polymers containing TMPD. [, , ]* FTIR Spectroscopy: FTIR analysis is used to confirm the chemical structure, identify specific chemical interactions, and assess the degree of imidization in polyimide films. [, , , ] * UV-Visible Spectroscopy: UV-Vis spectroscopy helps analyze the electronic transitions and optical properties of TMPD-containing materials. []

Q3: How does this compound influence the properties of polyimides?

A3: TMPD is frequently incorporated into polyimides to modify their properties. * Gas Permeability: The presence of TMPD generally increases the gas permeability of polyimides, particularly for CO2 and CH4. This is attributed to the steric hindrance caused by the methyl substituents, which disrupts chain packing and increases free volume. [, , , ]* Plasticization Resistance: TMPD can influence the plasticization resistance of polyimides. While it can enhance resistance to CO2 plasticization, it may exhibit lower resistance to H2S. This behavior is linked to differences in gas sorption mechanisms and interactions with the polymer matrix. [] * Optical Properties: TMPD-containing polyimides can exhibit unique optical properties. For instance, they can display fluorescence, which can be correlated to specific chemical interactions and used for sensing applications. []

Q4: How does thermal treatment affect materials containing this compound?

A4: Thermal treatment can significantly alter the properties of materials containing TMPD.* Free Volume: Annealing TMPD-containing polyimides can reduce both the size and number of free volume elements within the material. This reduction is often observed alongside a decrease in gas permeability. [] * Charge Transfer Complexes: Thermal treatment, especially at higher temperatures, can promote the formation of charge transfer complexes in TMPD-containing polymers. These complexes can impact both fluorescence and gas transport properties. []* Decomposition: Depending on the specific polymer structure and thermal conditions, the TMPD unit itself can undergo thermal decomposition. This has been exploited to create porous membranes with controlled pore sizes. []

Q5: Have computational methods been used to study this compound-containing materials?

A6: Yes, molecular dynamics (MD) simulations have been employed to investigate the structural features of polyimides containing TMPD. These simulations provide insights into cohesive energies, solubility parameters, chain conformations, and free volume characteristics, which are crucial for understanding gas separation performance. []

Q6: How does the structure of this compound relate to its properties?

A7: The four methyl groups on the phenylenediamine core in TMPD play a crucial role in its behavior:* Steric Hindrance: The methyl groups introduce significant steric hindrance, which disrupts the packing efficiency of polymer chains, leading to increased free volume and influencing gas transport properties. [, ]* Electron-Donating Effect: The methyl groups are weakly electron-donating, which can affect the electronic properties of TMPD and its interactions with other molecules.

Q7: How stable is this compound under different conditions?

A8: The stability of TMPD is influenced by the environment and surrounding molecules. While relatively stable in many polyimide matrices, it can undergo decomposition under specific thermal conditions. []

Q8: Are there environmental concerns related to this compound?

A8: While the provided research primarily focuses on material science applications, it is crucial to consider the environmental impact of any chemical compound. Further research is needed to assess the ecotoxicological effects and potential environmental risks associated with TMPD and its degradation products.

Q9: Are there alternative compounds to this compound for similar applications?

A9: Yes, there are other diamine monomers used in polyimide synthesis, each with its own set of properties. Some examples mentioned in the research include:

  • 4,4′-Oxydianiline (ODA): Often used in conjunction with TMPD to fine-tune gas transport and mechanical properties. [, , ]
  • 1,3-Phenylenediamine (mPDA): Results in polyimides with different chain packing and free volume characteristics compared to TMPD. []

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